4-Amino-1-(3-pyridyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

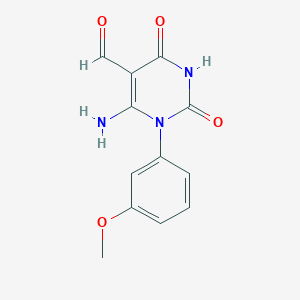

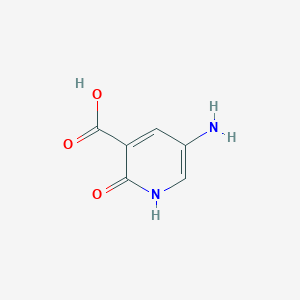

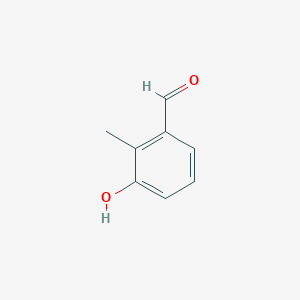

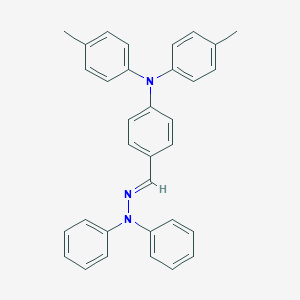

4-Amino-1-(3-pyridyl)piperidine is a compound with the CAS Number: 933760-08-8 . It has a molecular weight of 177.25 . The physical form of this compound is solid .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles has been studied extensively .Physical And Chemical Properties Analysis

4-Amino-1-(3-pyridyl)piperidine is a solid compound .Aplicaciones Científicas De Investigación

Role in Medicinal Chemistry

4-Amino-1-(3-pyridyl)piperidine is a type of heterocyclic compound that plays a significant role in medicinal chemistry . It’s part of the pyridines, dihydropyridines, and piperidines group, which are known for their outstanding therapeutic effects . These compounds are used in medicinal, synthetic, and bio-organic chemistry .

Anti-Cancer Applications

Derivatives of pyridine, dihydropyridine, and piperidine are reported to have anti-cancer properties . For instance, Krasavin et al. discovered 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new class of tubulin inhibitors, which are potent anticancer agents to treat prostate cancer . Additionally, Jeong et al. synthesized piperidine-embedded anticancer agents with particularly good activity on androgen-refractory cancer cell lines .

Antiulcer Applications

4-Amino-1-(3-pyridyl)piperidine and its related compounds have been found to have antiulcer properties . This makes them potentially useful in the treatment of conditions like peptic ulcers .

Antimicrobial Properties

These compounds also have antimicrobial properties . They can be used in the treatment of various bacterial and fungal infections .

Role in Drug Design

Piperidines, including 4-Amino-1-(3-pyridyl)piperidine, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis and Pharmacological Applications

The synthesis of piperidine derivatives, including 4-Amino-1-(3-pyridyl)piperidine, has long been widespread . These compounds play a significant part in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biological Evaluation of Potential Drugs

The latest scientific advances in the discovery and biological evaluation of potential drugs often involve piperidine-containing compounds . This includes the evaluation of their biological activity and pharmacological activity .

Mecanismo De Acción

Target of Action

4-Amino-1-(3-pyridyl)piperidine is a compound that has been found to interact with several targets. Pyridine-containing compounds, such as 4-Amino-1-(3-pyridyl)piperidine, have been found to have medicinal applications as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer agents . They have been detected in most relevant drug molecules that included pyridine, providing a great possibility for treatment .

Mode of Action

It is known that pyridine-containing compounds can exhibit cytotoxic properties against tumor cells due to the ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .

Biochemical Pathways

It has been suggested that pyridine-containing compounds can affect various pathways, including those involved in cancer pathogenesis .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored in a refrigerator . This suggests that the compound may have specific storage and handling requirements that could impact its bioavailability.

Result of Action

It has been suggested that pyridine-containing compounds can have various biological effects, including antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer effects .

Action Environment

The action environment of 4-Amino-1-(3-pyridyl)piperidine can be influenced by various factors. For instance, the compound is air sensitive , suggesting that exposure to air could potentially affect its stability and efficacy. Furthermore, the compound’s action could also be influenced by other environmental factors, such as temperature and humidity.

Safety and Hazards

Propiedades

IUPAC Name |

1-pyridin-3-ylpiperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-9-3-6-13(7-4-9)10-2-1-5-12-8-10/h1-2,5,8-9H,3-4,6-7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBBDVPPRJLZJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640729 |

Source

|

| Record name | 1-(Pyridin-3-yl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-(3-pyridyl)piperidine | |

CAS RN |

933760-08-8 |

Source

|

| Record name | 1-(Pyridin-3-yl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B113235.png)

![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid](/img/structure/B113250.png)